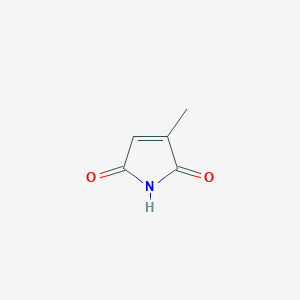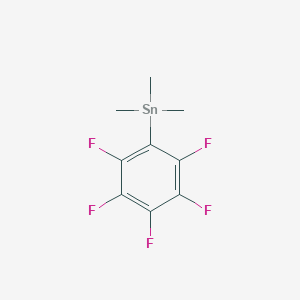
Stannane, trimethyl(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trimethyl(pentafluorophenyl)-, also known as SnMe3(C6F5), is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is highly reactive and is commonly used in organic synthesis.
Mécanisme D'action
Stannane, trimethyl(pentafluorophenyl)-(C6F5) acts as a nucleophile in various reactions. It can react with various electrophiles such as aryl halides, vinyl halides, and alkynes to form carbon-carbon bonds. The reaction mechanism involves the formation of a palladium intermediate, which undergoes transmetalation with Stannane, trimethyl(pentafluorophenyl)-(C6F5) to form the desired product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Stannane, trimethyl(pentafluorophenyl)-(C6F5). However, studies have shown that it is toxic to certain organisms such as algae and bacteria. It is also known to be a potent inhibitor of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that can be used in various organic reactions. It has several advantages such as high selectivity, high yield, and low toxicity. However, it is also highly reactive and can be dangerous to handle. It is also expensive and may not be readily available in some laboratories.
Orientations Futures
There is still much research to be done on the synthesis and applications of Stannane, trimethyl(pentafluorophenyl)-(C6F5). Future research could focus on developing new and more efficient synthesis methods, exploring its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and studying its potential toxicity and environmental impact.
Conclusion:
In conclusion, Stannane, trimethyl(pentafluorophenyl)-(C6F5) is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It has several applications in organic synthesis and has the potential to be used in the synthesis of new pharmaceuticals and agrochemicals. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
The synthesis of Stannane, trimethyl(pentafluorophenyl)-(C6F5) involves the reaction of trimethyltin chloride with pentafluorobenzene in the presence of a palladium catalyst. This reaction results in the formation of Stannane, trimethyl(pentafluorophenyl)-(C6F5) and palladium chloride. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane.
Applications De Recherche Scientifique
Stannane, trimethyl(pentafluorophenyl)-(C6F5) has been widely used in organic synthesis due to its reactivity. It can be used as a reagent in various reactions such as Suzuki coupling, Stille coupling, and Sonogashira coupling. It is also used in the preparation of organotin compounds, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
1015-53-8 |
|---|---|
Nom du produit |
Stannane, trimethyl(pentafluorophenyl)- |
Formule moléculaire |
C9H9F5Sn |
Poids moléculaire |
330.87 g/mol |
Nom IUPAC |
trimethyl-(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/C6F5.3CH3.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;;;;/h;3*1H3; |
Clé InChI |
CMBHQACAYHEMEZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
SMILES canonique |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



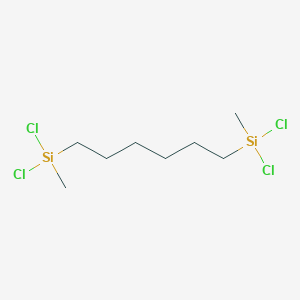
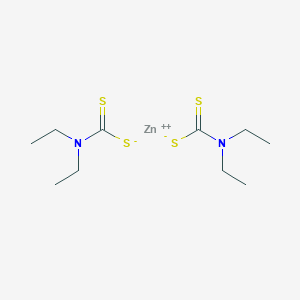
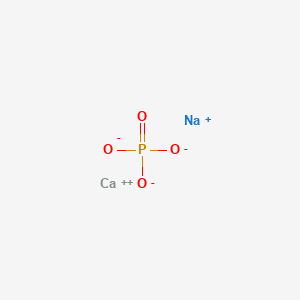
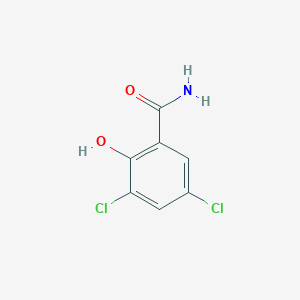
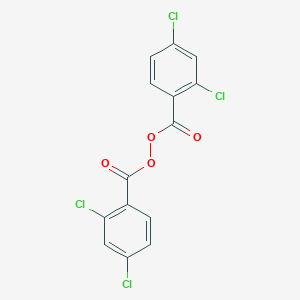
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
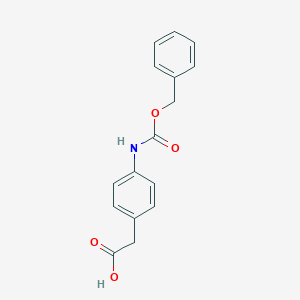
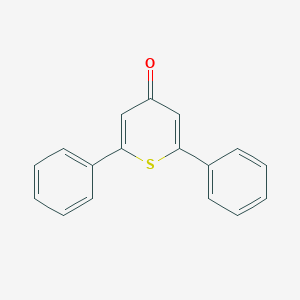
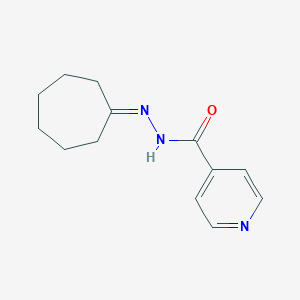
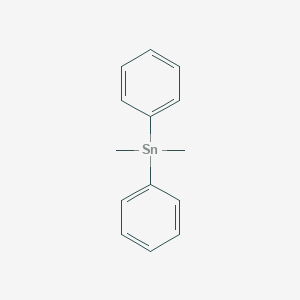
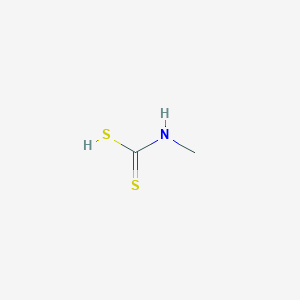
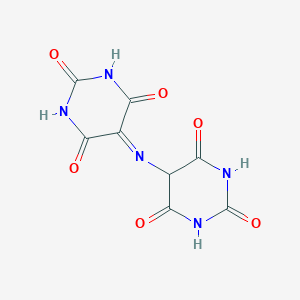
![Spiro[5.6]dodecane](/img/structure/B94616.png)
